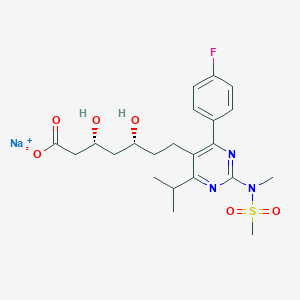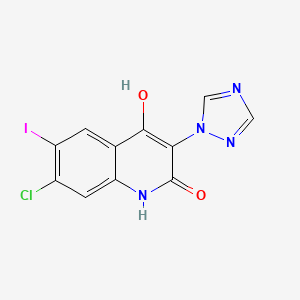
7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one” is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique combination of functional groups, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized via the Skraup synthesis or Friedländer synthesis.
Introduction of Functional Groups: The chloro, hydroxy, and iodo groups can be introduced through halogenation and hydroxylation reactions.
Triazole Ring Formation: The triazole ring can be formed by cyclization reactions involving hydrazine derivatives and appropriate reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The chloro and iodo groups can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The chloro and iodo groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of a quinolinone derivative.
Reduction: Formation of a fully hydrogenated quinoline derivative.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
Chemistry
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.
Material Science: Used in the synthesis of organic semiconductors.
Biology
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.
Anticancer Agents: Some derivatives exhibit anticancer activity.
Medicine
Antimalarial Drugs: Quinoline derivatives like chloroquine are used as antimalarial agents.
Anti-inflammatory Drugs: Some derivatives have anti-inflammatory properties.
Industry
Dyes and Pigments: Used in the production of dyes and pigments.
Pesticides: Some derivatives are used as pesticides.
作用機序
The mechanism of action of “7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one” would depend on its specific biological target. Generally, quinoline derivatives can:
Inhibit Enzymes: By binding to the active site of enzymes.
Intercalate DNA: By inserting between DNA base pairs, affecting replication and transcription.
Modulate Receptors: By binding to specific receptors and altering their activity.
類似化合物との比較
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline: The parent compound of the quinoline family.
Hydroxychloroquine: A derivative of chloroquine with an additional hydroxy group.
Uniqueness
“7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one” is unique due to the presence of multiple functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
特性
分子式 |
C11H6ClIN4O2 |
|---|---|
分子量 |
388.55 g/mol |
IUPAC名 |
7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H6ClIN4O2/c12-6-2-8-5(1-7(6)13)10(18)9(11(19)16-8)17-4-14-3-15-17/h1-4H,(H2,16,18,19) |
InChIキー |
ZKXQECQJOPMUAV-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1I)Cl)NC(=O)C(=C2O)N3C=NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




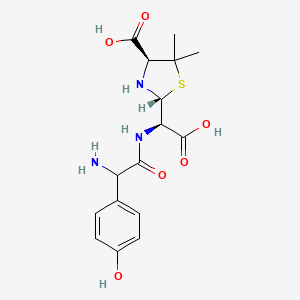

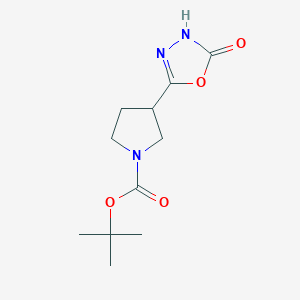
![2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate](/img/structure/B13862405.png)
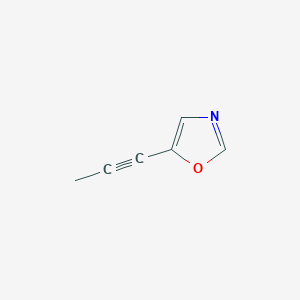
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13862423.png)
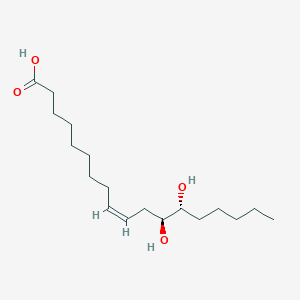
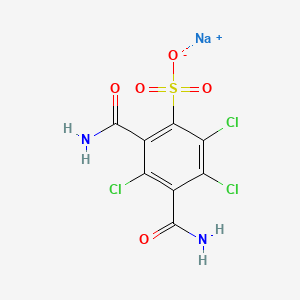
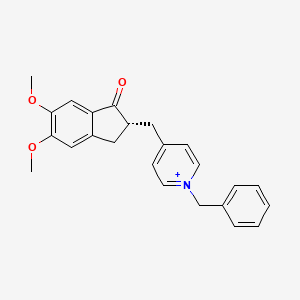
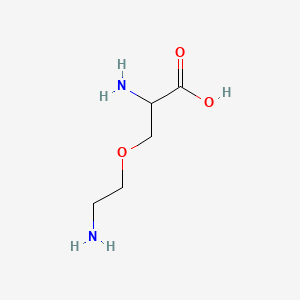
![2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13862459.png)
